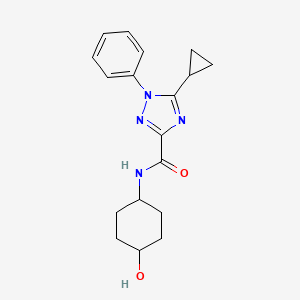
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
科学的研究の応用
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide has shown potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and drug discovery. The compound has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to exhibit potent activity against various bacterial and fungal strains. Moreover, the compound has been shown to have potential applications in the treatment of cancer, diabetes, and neurological disorders.
作用機序
The mechanism of action of 5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. The inhibition of COX-2 enzyme leads to a decrease in the production of prostaglandins, which results in the anti-inflammatory, analgesic, and antipyretic effects of the compound. Additionally, the compound has been shown to exert its antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. Moreover, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect the cells from oxidative damage.
実験室実験の利点と制限
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. The compound has a high potency and specificity towards COX-2 enzyme, which makes it an ideal candidate for studying the mechanism of action of COX-2 inhibitors. Additionally, the compound has shown promising results in various in vitro and in vivo studies, which make it a potential lead compound for drug discovery. However, the compound has some limitations for lab experiments, including its low solubility in water and low bioavailability, which may affect its pharmacokinetic properties.
将来の方向性
There are several future directions related to 5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide. One of the future directions is to optimize the synthesis method to obtain a higher yield of the final product with improved purity. Another future direction is to study the pharmacokinetic properties of the compound and develop novel formulations to improve its solubility and bioavailability. Moreover, further studies are needed to explore the potential applications of the compound in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, the compound can be used as a lead compound for the development of new COX-2 inhibitors with improved potency and selectivity.
合成法
The synthesis of 5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide involves the reaction of 4-hydroxycyclohexanone with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-oxo-4-(4-hydroxycyclohexyl)but-2-enoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate and cyclopropyl isocyanate to form the final product, 5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide. The synthesis method has been optimized to obtain a high yield of the final product with minimal impurities.
特性
IUPAC Name |
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-15-10-8-13(9-11-15)19-18(24)16-20-17(12-6-7-12)22(21-16)14-4-2-1-3-5-14/h1-5,12-13,15,23H,6-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPXJFMTRMATFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC=CC=C3)C(=O)NC4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(4-hydroxycyclohexyl)-1-phenyl-1,2,4-triazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)
![1-[(2S)-2-(4-hydroxypiperidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6639731.png)
![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)
![2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)